Punicalagin vs. Ellagic Acid: Divergent Antiproliferative Potency in Human PBMCs
In phytohemagglutinin-stimulated human peripheral blood mononuclear cells (PBMCs), punicalagin (PG) demonstrated significantly lower antiproliferative potency compared to ellagic acid (EA). The IC50 for inhibition of cell proliferation was 38.52 μg/mL for PG, versus 7.56 μg/mL for EA, indicating that EA is approximately 5.1-fold more potent in this specific immunomodulatory context [1]. This finding is critical as it demonstrates that higher concentrations of punicalagin are required to achieve the same antiproliferative effect as ellagic acid.
| Evidence Dimension | Inhibition of Cell Proliferation (IC50) |
|---|---|
| Target Compound Data | 38.52 μg/mL |
| Comparator Or Baseline | Ellagic Acid: 7.56 μg/mL |
| Quantified Difference | Ellagic acid is 5.1-fold more potent (lower IC50) |
| Conditions | Human PBMCs stimulated with phytohemagglutinin |
Why This Matters
Procurement decisions must account for dose-dependent efficacy; ellagic acid is superior for applications requiring potent antiproliferative activity at lower concentrations.
- [1] Čolić M, et al. Immunomodulatory Activity of Punicalagin, Punicalin, and Ellagic Acid Differs from the Effect of Pomegranate Peel Extract. Molecules. 2022;27(22):7871. View Source
